Amide vs. Benzylamine Linkage: Impact on Molecular Weight, logP, and Hydrogen‑Bond Donor Count
Replacement of the benzamide carbonyl with a methylene group yields methyl 5‑bromo‑2‑[(4‑methoxybenzyl)amino]benzoate, which removes one hydrogen‑bond acceptor, reduces molecular weight by 14 Da, and alters lipophilicity. While head‑to‑head bioassay data are absent from the public domain, the physicochemical divergence is quantifiable and affects passive permeability and target engagement predictions .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 364.19 g/mol |
| Comparator Or Baseline | Methyl 5‑bromo‑2‑[(4‑methoxybenzyl)amino]benzoate: 350.21 g/mol |
| Quantified Difference | Δ = +14.0 g/mol (4.0% higher) |
| Conditions | Calculated from molecular formulae C₁₆H₁₄BrNO₄ (target) vs. C₁₆H₁₆BrNO₃ (comparator) |
Why This Matters
The 14 Da mass difference and distinct hydrogen‑bond acceptor count mean these two compounds are not interchangeable in medicinal chemistry campaigns where precise physicochemical property windows (e.g., MW < 360, specific HBA count) are enforced.
